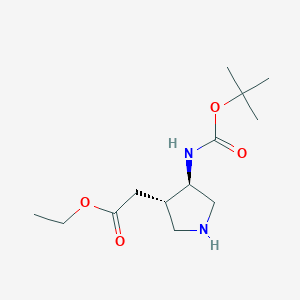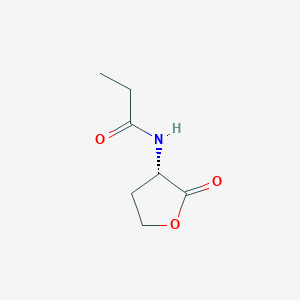
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a propionamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral precursor for the tetrahydrofuran ring.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions, often involving the use of acid or base catalysts.
Introduction of Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.
Attachment of Propionamide Group: The propionamide group can be attached through amide bond formation reactions, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the tetrahydrofuran ring or the propionamide moiety.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-(2-Oxotetrahydrofuran-3-yl)propionamide: The enantiomer of the compound with potentially different biological activity.
N-(2-Oxotetrahydrofuran-3-yl)acetamide: A similar compound with an acetamide group instead of a propionamide group.
N-(2-Oxotetrahydrofuran-3-yl)butyramide: A similar compound with a butyramide group instead of a propionamide group.
Uniqueness
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is unique due to its specific chiral configuration and the presence of both the tetrahydrofuran ring and the propionamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
478240-81-2 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-11-7(5)10/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
BHUQNXLFFUYMDZ-YFKPBYRVSA-N |
Isomerische SMILES |
CCC(=O)N[C@H]1CCOC1=O |
Kanonische SMILES |
CCC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


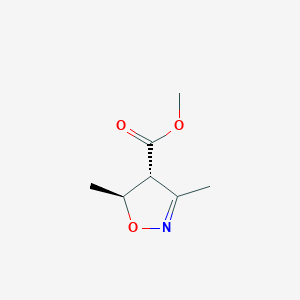
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
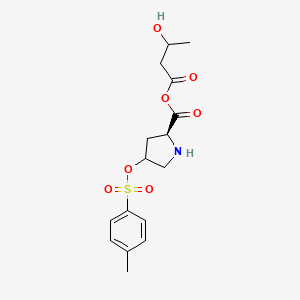
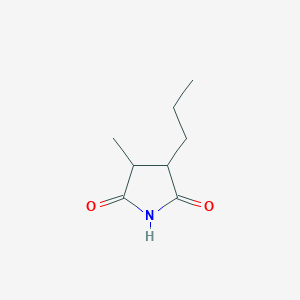
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)


![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)




![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
